N-[({1,8-diazatricyclo[7.5.0.0,2,7]tetradeca-2(7),3,5,8-tetraen-5-yl}carbamoyl)methyl]-N-ethylprop-2-enamide
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Overview
Description
N-[({1,8-diazatricyclo[7500,2,7]tetradeca-2(7),3,5,8-tetraen-5-yl}carbamoyl)methyl]-N-ethylprop-2-enamide is a complex organic compound with a unique structure that includes a diazatricyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[({1,8-diazatricyclo[7.5.0.0,2,7]tetradeca-2(7),3,5,8-tetraen-5-yl}carbamoyl)methyl]-N-ethylprop-2-enamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the diazatricyclo framework, followed by the introduction of the carbamoyl and ethylprop-2-enamide groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[({1,8-diazatricyclo[7.5.0.0,2,7]tetradeca-2(7),3,5,8-tetraen-5-yl}carbamoyl)methyl]-N-ethylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[({1,8-diazatricyclo[7.5.0.0,2,7]tetradeca-2(7),3,5,8-tetraen-5-yl}carbamoyl)methyl]-N-ethylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[({1,8-diazatricyclo[7.5.0.0,2,7]tetradeca-2(7),3,5,8-tetraen-5-yl}carbamoyl)methyl]-N-ethylprop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[({1,8-diazatricyclo[7.5.0.0,2,7]tetradeca-2(7),3,5,8-tetraen-5-yl}carbamoyl)methyl]-N-methylprop-2-enamide
- N-[({1,8-diazatricyclo[7.5.0.0,2,7]tetradeca-2(7),3,5,8-tetraen-5-yl}carbamoyl)methyl]-N-ethylbut-2-enamide
Uniqueness
The uniqueness of N-[({1,8-diazatricyclo[7.5.0.0,2,7]tetradeca-2(7),3,5,8-tetraen-5-yl}carbamoyl)methyl]-N-ethylprop-2-enamide lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-ethyl-N-[2-oxo-2-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-ylamino)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-3-19(25)22(4-2)13-18(24)20-14-9-10-16-15(12-14)21-17-8-6-5-7-11-23(16)17/h3,9-10,12H,1,4-8,11,13H2,2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNRCDLTCJQIFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC2=C(C=C1)N3CCCCCC3=N2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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